4-(3-Chlorophenyl)-2-methylbutan-2-amine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Environmental Impact and Degradation
- Chlorophenols in the Aquatic Environment : Chlorophenols, including 3-chlorophenol, exhibit moderate toxic effects on mammalian and aquatic life, with potential considerable toxicity upon long-term exposure. Their persistence in the environment depends on the presence of capable biodegrading microflora, though bioaccumulation is expected to be low. These compounds significantly impact the aquatic environment due to their strong organoleptic effect (Krijgsheld & Gen, 1986).
Herbicide Toxicity and Environmental Effects
- 2,4-D Herbicide Toxicity : Studies on 2,4-D herbicide, which shares the chlorophenyl group, reveal its widespread use and resultant environmental impact. Research trends focus on occupational risk, neurotoxicity, resistance to herbicides, and impact on non-target aquatic species. The need for future research emphasizes molecular biology, gene expression, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Mechanisms of Chlorine Reactions in Water Treatment
- Chlorine Reactivity with Organic Compounds : The reactivity of chlorine, including with chlorophenols, in water treatment processes is explored. The review provides a comprehensive understanding of the kinetics and mechanisms of chlorine interactions, crucial for predicting and enhancing water treatment outcomes (Deborde & von Gunten, 2008).
Sorption and Biodegradation
- Sorption of Phenoxy Herbicides : The sorption behaviors of phenoxy herbicides, such as 2,4-D, to various soil and environmental components highlight the complexity of their environmental fate. Organic matter and iron oxides emerge as significant factors affecting the sorption and, potentially, the degradation pathways of these compounds (Werner, Garratt, & Pigott, 2012).
Computational Modeling for CO2 Capture
- Amine-Functionalized Frameworks for CO2 Capture : Amine-functionalized metal–organic frameworks (MOFs), such as those incorporating amine groups, have demonstrated significant potential for CO2 capture. This review emphasizes the importance of amino functionality in enhancing CO2 sorption capacity, highlighting a potential area for the application of chlorophenyl-amine compounds (Lin, Kong, & Chen, 2016).
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that have been shown to inhibit tyrosine kinases .
Mode of Action
It’s known that similar compounds act as inhibitors of oxidative phosphorylation . They function as ionophores, reducing the ability of ATP synthase to function optimally .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit radical chain oxidation of organic compounds .
Pharmacokinetics
Similar compounds have been shown to have a relatively high plasma clearance and volume of distribution . The main route of elimination was found to be biliary, with no evidence for enterohepatic recirculation .
Result of Action
Similar compounds have been shown to have antioxidant action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-methylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQYGFKOWATKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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